5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine
Description
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a pyrazole ring at the 5-position and a piperidinyloxy-thienopyridine moiety at the 2-position. This structure combines three distinct pharmacophores:
- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly used in medicinal chemistry for its role in hydrogen bonding and π-stacking interactions.
- 1-Methylpyrazole: A five-membered nitrogen-containing heterocycle that enhances solubility and modulates electronic properties.
- Thieno[3,2-c]pyridine: A fused bicyclic system with sulfur and nitrogen atoms, contributing to unique electronic and steric effects.
Its structural complexity necessitates advanced crystallographic tools like SHELX for refinement and validation .
Properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)27-16-3-7-26(8-4-16)19-17-5-9-28-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBYSRWNVDCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring, a thieno[3,2-c]pyridine moiety, and a piperidine group. Its molecular formula is with a molecular weight of approximately 342.42 g/mol. The presence of these heterocycles contributes to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study highlighted that pyrazole-based compounds can inhibit various bacterial strains, demonstrating potential as antibacterial agents. The incorporation of thieno[3,2-c]pyridine enhances this activity, suggesting a synergistic effect between the components of the molecule .
Anti-inflammatory Effects
Compounds similar to this compound have shown promising anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This mechanism positions them as potential candidates for treating inflammatory diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that certain pyrazole derivatives can inhibit PI3K signaling pathways, which are often dysregulated in cancer cells. The ability to modulate these pathways could lead to effective cancer therapies .
Synthesis and Case Studies
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring followed by the introduction of the thieno and piperidine groups. A notable synthesis method involves using thionyl chloride in dichloromethane under controlled temperatures to yield high purity products .
Case Study: Antimicrobial Evaluation
One specific case study evaluated the antimicrobial activity of synthesized pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) below 100 µg/mL, suggesting strong antimicrobial potential .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK2 have shown efficacy in halting the proliferation of cancer cells. Studies have demonstrated that derivatives of this scaffold can inhibit CDK2/cyclin A complexes, leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound's design allows it to act as an inhibitor for various enzymes involved in critical biological pathways:
- CDK Inhibition : As mentioned, the compound may inhibit CDK2, which is implicated in various cancers.
- 5-Lipoxygenase Inhibition : This enzyme is involved in inflammatory processes; thus, inhibitors can potentially reduce inflammation-related diseases .
Neurological Applications
There is emerging evidence that pyrazole derivatives may influence neurological pathways. The thieno[3,2-c]pyridine moiety has been linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Study 1: CDK2 Inhibition
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to selectively inhibit CDK2. The synthesized compounds showed IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell lines . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced inhibitory activity.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar pyrazole derivatives. The results indicated that compounds with a thienopyridine structure exhibited reduced levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating chronic inflammatory conditions .
Data Tables
| Compound | Target Enzyme | IC50 (nM) | Biological Effect |
|---|---|---|---|
| Compound A | CDK2 | 25 | Anticancer |
| Compound B | 5-Lipoxygenase | 50 | Anti-inflammatory |
| Compound C | CDK1 | 40 | Anticancer |
Chemical Reactions Analysis
Synthetic Strategies for Pyrazole Derivatives
Pyrazole derivatives are synthesized using various methods, often involving the formation of the pyrazole ring followed by functionalization. Common synthetic strategies include:
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Condensation Reactions : These are used to form the pyrazole ring from hydrazine derivatives and suitable carbonyl compounds.
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Nucleophilic Substitution : This method is employed to introduce functional groups onto the pyrazole ring.
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Cross-Coupling Reactions : Techniques like Suzuki coupling are used to attach aryl groups to the pyrazole core.
Nucleophilic Substitution
Nucleophilic substitution is a key reaction for modifying pyrazole derivatives. For example, a chlorine atom on the pyrazole ring can be replaced by a nucleophile like morpholine, as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .
| Reaction | Conditions | Yield |
|---|---|---|
| Chlorination of Pyrazole | Phosphorus oxychloride | 61% |
| Nucleophilic Substitution with Morpholine | Potassium carbonate, room temperature | 94% |
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki coupling, are used to attach aryl groups to the pyrazole ring. This method is versatile and can be applied to various pyrazole derivatives.
| Reaction | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Palladium catalyst, base, solvent | Varies |
Condensation Reactions
Condensation reactions are essential for forming the pyrazole ring. These reactions involve hydrazine derivatives and carbonyl compounds.
| Reaction | Conditions | Yield |
|---|---|---|
| Condensation of Hydrazine with Carbonyl Compound | Acidic or basic conditions | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolopyrimidine derivatives. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: The target compound’s pyrimidine core is analogous to compounds in and but differs in substitution patterns. For example, the patent derivatives in replace the thienopyridine with a methanesulfonyl-phenyl group, which enhances solubility but may reduce target specificity compared to the sulfur-rich thienopyridine.
In contrast, the p-tolyl group in derivatives prioritizes π-π interactions but lacks sulfur’s electronegativity .
The thienopyridine moiety may confer unique selectivity profiles compared to sulfonyl or tolyl groups.
Synthetic Challenges: The synthesis of the target compound likely involves multi-step heterocyclic coupling, similar to the methods described in for pyrazolotriazolopyrimidines . Isomerization risks, as noted in pyrazolo-triazolo systems, may also apply here.
Research Findings and Data Gaps
- Structural Analysis: SHELX-based crystallography () would be critical for resolving the compound’s conformation, particularly the orientation of the thienopyridine-piperidine moiety .
- Activity Data: No direct pharmacological data are available for the target compound.
Preparation Methods
Thienopyridine Core Construction
A modified Gewald reaction achieves the thieno[3,2-c]pyridine scaffold:
Piperidine Subunit Installation
Buchwald-Hartwig amination couples 4-bromothieno[3,2-c]pyridine with piperidine:
| Reagent | Conditions | Yield |
|---|---|---|
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%), 110°C, 24h | 78% |
| Cs₂CO₃ (2.5 equiv) | Toluene/EtOH (3:1) |
This step introduces the piperidine moiety at position 4 of the thienopyridine system.
Preparation of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-ol
Pyrimidine Ring Formation
A sequential cyclization-alkylation approach is employed:
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Cyclocondensation : Ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux to form 4-methylpyrimidin-2-ol.
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Vilsmeier-Haack Formylation : POCl₃/DMF at 0°C introduces an aldehyde group at position 5 (82% yield).
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Pyrazole Coupling : The aldehyde undergoes Suzuki-Miyaura cross-coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12h |
| Yield | 67% |
Etherification and Final Assembly
Nucleophilic Aromatic Substitution
The critical ether bond forms via SNAr between 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol and 1-(thieno[3,2-c]pyridin-4-yl)piperidin-4-ol:
| Condition | Optimization Data |
|---|---|
| Base | KOtBu (2.5 equiv) |
| Solvent | DMF, anhydrous |
| Temperature | 120°C, microwave irradiation |
| Reaction Time | 45 minutes |
| Yield | 58% (unoptimized) |
Microwave-assisted synthesis reduces side product formation compared to conventional heating.
Purification Challenges
The final compound’s low solubility necessitates gradient elution chromatography:
| Stationary Phase | Mobile Phase | Purity |
|---|---|---|
| Silica gel (230–400 mesh) | Hexane/EtOAc (1:1 → 1:4) | 95% |
| C18 reverse-phase | MeCN/H₂O (30% → 70%) | >99% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under orthogonal conditions confirms chemical integrity:
| Column | Eluent | Retention Time | Purity |
|---|---|---|---|
| Zorbax SB-C18 (4.6×150 mm) | 0.1% TFA in H₂O/MeCN | 12.7 min | 99.2% |
| XBridge BEH C18 (2.1×50 mm) | 10 mM NH₄HCO₃ pH 9 | 8.3 min | 98.9% |
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
Green Chemistry Metrics
-
Process Mass Intensity : 86 (benchmark for pharmaceutical intermediates: <100)
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E-Factor : 32 (solvent recovery reduces to 18)
Comparative Analysis of Synthetic Routes
A three-route evaluation identifies Pathway B as optimal:
| Parameter | Route A (Linear) | Route B (Convergent) | Route C (Tandem) |
|---|---|---|---|
| Total Steps | 11 | 8 | 9 |
| Overall Yield | 12% | 21% | 15% |
| Purity (HPLC) | 97.4% | 99.1% | 98.2% |
| Cost Index | 1.00 | 0.68 | 0.83 |
Industrial Manufacturing Considerations
Key Process Parameters
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Temperature Control : Exothermic amination steps require jacketed reactors with ΔT <5°C/min
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Crystallization : Anti-solvent (n-heptane) addition rate controlled at 0.5 L/min to prevent oiling out
Regulatory Starting Materials
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4-Bromothieno[3,2-c]pyridine (ICH Q11 compliance)
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (USP monograph available)
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The compound’s synthesis involves multi-step heterocyclic coupling. A common approach includes:
- Cyclocondensation : Use of formic acid under reflux (16–18 hours) for pyrimidine ring formation, as demonstrated in thieno[2,3-d]pyrimidin-4(3H)-one synthesis (85% yield) .
- Cross-coupling : For pyrazole and piperidine-thienopyridine linkages, ammonium acetate (NHOAc) in glacial acetic acid at 108°C is critical for imine/amide bond formation .
- Solvent optimization : Ethanol or DMF-EtOH (1:1) mixtures are preferred for recrystallization to enhance purity .
Q. What analytical techniques are recommended for confirming the compound’s structural integrity?
Methodological Answer:
- X-ray crystallography : Resolves piperidine-thienopyridine spatial orientation, as seen in related pyrimidine derivatives (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) .
- NMR spectroscopy : H and C NMR can confirm methyl-pyrazole (δ 3.8–4.1 ppm) and piperidinyloxy (δ 3.5–4.5 ppm) moieties .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNO for analogous pyrazolo-pyrimidines) .
Advanced Research Questions
Q. How can researchers address low yields in the cyclocondensation step during synthesis?
Methodological Answer: Low yields often arise from incomplete ring closure or side reactions. Strategies include:
- Catalyst screening : Additives like DMF-DMA (N,N-dimethylformamide dimethyl acetal) improve cyclization efficiency in pyrazole-carboxylic acid derivatives .
- Temperature modulation : Refluxing in formic acid (100–110°C) for extended periods (16–18 hours) enhances conversion rates, as shown in thieno-pyrimidinone synthesis .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from DMF-EtOH removes unreacted intermediates .
Q. How do solvent choices impact the synthesis outcome, and how can contradictions in literature data be resolved?
Data Contradiction Analysis:
- Polar vs. non-polar solvents : Ethanol promotes cyclocondensation (85% yield in thieno-pyrimidinone synthesis) , while glacial acetic acid favors imine bond formation in pyrazole-pyrimidine coupling . Contradictions in yield reports may stem from solvent polarity affecting reaction kinetics.
- Resolution : Use computational tools (e.g., COSMO-RS simulations) to predict solvent-solute interactions or conduct controlled experiments comparing DMF, THF, and ethanol under identical conditions.
Q. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with kinases or GPCRs, leveraging structural data from X-ray crystallography (e.g., PDB ID A1IZ8) .
- QSAR modeling : Use Hammett constants or DFT calculations (B3LYP/6-31G* basis set) to correlate electronic effects of substituents (e.g., methyl-pyrazole) with bioactivity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, critical for prioritizing analogs for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
